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Compound of Interest |

Compound Name: Fmoc-Arg(Pmc)-OPfp
CAS No.: 136013-81-5
Cat. No.: B613561
. J

Molecular Weight Determination and Application in High-Fidelity Peptide Synthesis

Executive Summary

Fmoc-Arg(Pmc)-OPfp ester is a pre-activated amino acid derivative used in Solid Phase
Peptide Synthesis (SPPS).[1][2] It combines the base-labile Fmoc (fluorenylmethyloxycarbonyl)
group, the acid-labile Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) side-chain protection,
and the highly reactive OPfp (pentafluorophenyl) ester.[1][2]

This reagent is designed to address two critical challenges in arginine coupling:
e Suppression of

-lactam formation: The Pmc sulfonyl group masks the nucleophilic guanidine side chain.[1][2]

e Enhanced Coupling Efficiency: The electron-deficient pentafluorophenyl ester facilitates rapid
acylation without the need for additional activation reagents (e.g., DIC/HOBt) at the moment
of coupling, reducing the risk of racemization and side reactions.

Core Data Point: The calculated molecular weight of Fmoc-Arg(Pmc)-OPfp ester is 828.85
g/mol .[1][2]

Chemical Constitution & Physical Properties[1][2]
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The precise molecular weight is derived from the atomic composition of its constituent moieties.
[1] While the free acid form (Fmoc-Arg(Pmc)-OH) is widely cataloged, the OPfp ester is often
prepared in situ or supplied as a specialty reagent.[1][2]

Molecular Weight Calculation

The transition from the free acid to the pentafluorophenyl ester involves the condensation of
Fmoc-Arg(Pmc)-OH with pentafluorophenol (HOPfp), resulting in the loss of a water molecule
and the addition of the perfluorinated aryl group.

Component Formula Change Mass Contribution
Fmoc-Arg(Pmc)-OH 662.80 g/mol
Transformation g/mol
Fmoc-Arg(Pmc)-OPfp 828.85 g/mol

: | Specificati

Property Specification

Chemical Formula

Exact Mass 828.2616

Appearance White to off-white crystalline powder

Solubility Soluble in DMF, DMSO, DCM; insoluble in water
Storage -20°C, desiccated (hydrolysis sensitive)

Pmc Group 2,2,5,7,8-Pentamethylchroman-6-sulfonyl
Activation Pentafluorophenyl (Pfp) ester

Mechanistic Insight: The "Pmc" vs. "Pbf" Distinction

In modern SPPS, researchers often encounter both Pmc and Pbf protecting groups for
Arginine.[3] Understanding the distinction is vital for experimental design.

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.sigmaaldrich.com/JP/ja/product/mm/852134
https://www.sigmaaldrich.com/JP/ja/product/mm/852134
https://www.merckmillipore.com/KR/ko/product/mm/852134
https://www.adventchembio.com/chemistry-insights/fmoc-arg-pbf-ol-high-purity-peptide-building-block
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613561?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The Pmc Protecting Group

The Pmc group utilizes a chroman (dihydrobenzopyran) ring system.[1][2] It is highly acid-labile
but slightly more stable than the modern Pbf (pentamethyldihydrobenzofuran) group.[1][2]

o Advantages: effectively masks the guanidine group, preventing intramolecular nucleophilic
attack on the activated carboxylate (which would form a

-lactam).[1]

o Cleavage: Removed by Trifluoroacetic Acid (TFA).[1][2][4][5]

o Caveat: The cleavage of Pmc generates a sulfonylium ion intermediate that is highly
electrophilic.[1] Without adequate scavengers (e.g., water, thioanisole, phenol), this ion can
re-attach to electron-rich residues like Tryptophan (Trp) or Tyrosine (Tyr).[1]

The OPfp Activation Strategy

The OPfp ester is an "active ester."[1][6] The five fluorine atoms on the phenyl ring exert a
strong inductive effect (

), pulling electron density away from the ester oxygen.[1][2] This makes the carbonyl carbon
highly electrophilic and susceptible to nucleophilic attack by the amine of the growing peptide
chain.[7]

 Stability: Unlike OSu (N-hydroxysuccinimide) esters, OPfp esters are hydrolytically more
stable, allowing for purification and storage.[1][2]

o Reactivity: They react rapidly with primary amines, often without the need for auxiliary
nucleophiles like HOBt, although HOB is frequently added to catalyze the reaction further.

Structural Visualization

The following diagram illustrates the hierarchical composition of the molecule and the function
of each moiety.
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Figure 1: Structural decomposition of Fmoc-Arg(Pmc)-OPfp highlighting functional reactivity.

Experimental Protocols
Synthesis of Fmoc-Arg(Pmc)-OPfp (In-situ)

While commercially available, the OPfp ester can be prepared from the free acid if stock is
unavailable.[1][2]

Reagents:

Fmoc-Arg(Pmc)-OH (1.0 eq)[1][2][8]

Pentafluorophenol (HOPfp) (1.1 eq)[1][2]

Dicyclohexylcarbodiimide (DCC) (1.0 eq)[1][2]

Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1][2]
Procedure:
 Dissolution: Dissolve Fmoc-Arg(Pmc)-OH and HOPfp in dry EtOAc at 0°C.

o Activation: Add DCC dropwise. The reaction is exothermic; maintain 0°C.[1]
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» Precipitation: Stir for 1 hour at 0°C, then 2-4 hours at room temperature. Dicyclohexylurea
(DCU) will precipitate as a white solid.[1][2]

o Filtration: Filter off the DCU byproduct.

« |solation: Evaporate the solvent to yield the crude active ester.[1][2] Recrystallize from
EtOAc/Hexane to obtain pure Fmoc-Arg(Pmc)-OPfp.[1][2]

SPPS Coupling Protocol

This protocol assumes a standard Fmoc chemistry workflow on Rink Amide or Wang resin.[1]

[2]

Materials:

Resin (swelled in DMF)[1][2]

Fmoc-Arg(Pmc)-OPfp (3.0 - 5.0 equivalents relative to resin loading)[1][2]

HOALt or HOBt (1.0 equivalent, optional catalyst)[1]

DIEA (Diisopropylethylamine) (1.0 equivalent, only if pH adjustment is needed)[1][2]

Workflow:

Wash: Wash the deprotected resin (free amine) with DMF (3x).[1][2]

Dissolve: Dissolve Fmoc-Arg(Pmc)-OPfp in minimum DMF.

o Note: If using HOAt/HOBL, premix for 1 minute before adding to resin.

Coupling: Add the solution to the resin.[1][2]

Incubation: Agitate at room temperature for 45—-60 minutes.

o Tip: OPfp esters are slower than HATU/DIEA activations but cleaner.[1][2] Extended
coupling times may be beneficial for difficult sequences.[1][2]
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» Monitoring: Perform a Kaiser test (qualitative) or Chloranil test (for secondary amines).[1][2]
If positive (blue), recouple.[1][2]

e Wash: Drain and wash with DMF (5x) to remove excess reagent.[1][2]

Cleavage and Deprotection

The Pmc group requires strong acid for removal.[1]
Reagent K (Cocktail):

e TFA (82.5%)[1][2]

Phenol (5%)[1][2]

Water (5%)[1][2]

Thioanisole (5%)[1][2]

EDT (Ethanedithiol) (2.5%)[1][2]

Procedure:

e Suspend the resin in Reagent K.[1][2]

o Agitate for 2 to 3 hours. (Pmc is slower to cleave than Pbf; do not shorten this time).

o Precipitate the peptide in cold diethyl ether.

Pathway Visualization: The Coupling Cycle

The following diagram details the flow of the arginine incorporation, highlighting where the
specific features of Fmoc-Arg(Pmc)-OPfp function.
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Figure 2: SPPS cycle utilizing Fmoc-Arg(Pmc)-OPfp.[1][2] Note the blocking of delta-lactam
formation.[1][2][4][9]

References
¢ Sigma-Aldrich.Fmoc-Arg(Pmc)-OH Product Specification.[1][2][8] (CAS 119831-72-0).[1][2]
[8][10] Retrieved from .[1][2]

¢ Merck Millipore (Novabiochem).Fmoc-Arg(Pbf)-OPfp Product Specification.[1][2]
(Comparison for OPfp ester properties). Retrieved from .[1][2]

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b613561?utm_src=pdf-body-img
https://www.benchchem.com/product/b613561?utm_src=pdf-body
https://www.sigmaaldrich.com/JP/ja/product/mm/852134
https://www.merckmillipore.com/KR/ko/product/mm/852134
https://www.sigmaaldrich.com/JP/ja/product/mm/852134
https://www.merckmillipore.com/KR/ko/product/mm/852134
https://www.researchgate.net/publication/342431687_Revisiting_NO2_as_Protecting_Group_of_Arginine_in_Solid-Phase_Peptide_Synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7352207/
https://www.sigmaaldrich.com/JP/ja/product/mm/852134
https://www.merckmillipore.com/KR/ko/product/mm/852134
https://www.sigmaaldrich.com/US/en/product/mm/852034
https://www.sigmaaldrich.com/JP/ja/product/mm/852134
https://www.merckmillipore.com/KR/ko/product/mm/852134
https://www.sigmaaldrich.com/US/en/product/mm/852034
https://www.peptide.com/product/fmoc-argpmc-oh-119831-72-0/
https://www.sigmaaldrich.com/JP/ja/product/mm/852134
https://www.merckmillipore.com/KR/ko/product/mm/852134
https://www.sigmaaldrich.com/JP/ja/product/mm/852134
https://www.merckmillipore.com/KR/ko/product/mm/852134
https://www.sigmaaldrich.com/JP/ja/product/mm/852134
https://www.merckmillipore.com/KR/ko/product/mm/852134
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613561?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e ChemPep.Fmoc-Arg(Pbf)-OH Molecular Weight and Usage. Retrieved from .[1][2]

« Ramage, R., & Green, J. (1987).[8][10] 2,2,5,7,8-Pentamethylchroman-6-sulphonyl: A new
acid labile protecting group for arginine.[2][5] Tetrahedron Letters, 28(20), 2287-2290.[1][2]

e Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical
Approach. IRL Press.[1][2] (Standard reference for OPfp ester usage).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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